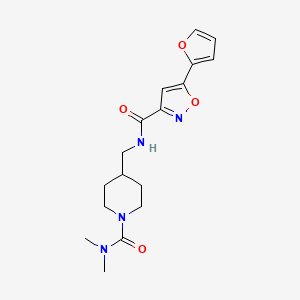
N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C17H22N4O4 and its molecular weight is 346.387. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide, with CAS Number 2034358-06-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C17H22N4O4 with a molecular weight of 346.4 g/mol. The structure features a piperidine ring connected to an isoxazole moiety, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₂N₄O₄ |
| Molecular Weight | 346.4 g/mol |
| CAS Number | 2034358-06-8 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of Piperidine : Reaction of 4-piperidone with dimethylcarbamoyl chloride.
- Formation of Isoxazole : Cyclization using hydroxylamine and β-ketoesters.
- Coupling : Nucleophilic substitution to link the piperidine and isoxazole moieties.
This synthetic route can be optimized for yield and purity using advanced catalysts and controlled reaction conditions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of isoxazole derivatives, including this compound. In vitro assays demonstrate its cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : MCF7 (breast), HCT116 (colon), and Huh7 (liver).
- Methodology : Sulforhodamine B (SRB) assay was employed to determine the IC₅₀ values.
- Results : The compound exhibited significant cytotoxicity with varying IC₅₀ values, indicating selective activity towards malignant cells compared to normal cells.
| Compound | MCF7 IC₅₀ (µM) | HCT116 IC₅₀ (µM) | Huh7 IC₅₀ (µM) |
|---|---|---|---|
| This compound | 8.0 ± 1.0 | 14.6 ± 0.2 | 11.0 ± 0.6 |
| Doxorubicin | 0.22 ± 0.02 | 0.14 ± 0.05 | 0.23 ± 0.02 |
| Sorafenib | 6.5 ± 0.5 | 14.6 ± 0.2 | 11.0 ± 0.6 |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .
While specific mechanisms for this compound are still under investigation, isoxazole derivatives are generally known to interact with various cellular pathways, potentially inducing apoptosis in cancer cells through:
- Inhibition of Cell Proliferation : Targeting signaling pathways involved in cell cycle regulation.
- Induction of Apoptosis : Activating caspases and other apoptotic factors leading to programmed cell death.
Case Studies
A notable case study involved testing the compound against hepatocellular carcinoma (HCC) cell lines, where it demonstrated potent activity with IC₅₀ values ranging from 3.8 µM to 8.5 µM across different cell lines, indicating its potential as a selective agent against liver cancer .
特性
IUPAC Name |
N-[[1-(dimethylcarbamoyl)piperidin-4-yl]methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-20(2)17(23)21-7-5-12(6-8-21)11-18-16(22)13-10-15(25-19-13)14-4-3-9-24-14/h3-4,9-10,12H,5-8,11H2,1-2H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSYIGFOBLIBJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)C2=NOC(=C2)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














